Cas no 1361919-97-2 (6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile)

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile is a versatile heterocyclic compound featuring both cyano and trifluoromethoxy functional groups, which enhance its reactivity and utility in organic synthesis. The presence of these electron-withdrawing groups makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. Its pyridine core offers stability and compatibility with various reaction conditions, while the acetonitrile moiety provides additional functionalization opportunities. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic scaffolds. Its well-defined structure and high purity ensure consistent performance in synthetic workflows.
6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile structure
1361919-97-2 structure
商品名:6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile
CAS番号:1361919-97-2
MF:C9H4F3N3O
メガワット:227.142771720886
CID:4912400

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile
    • インチ: 1S/C9H4F3N3O/c10-9(11,12)16-8-6(3-4-13)1-2-7(5-14)15-8/h1-2H,3H2
    • InChIKey: YWQVGYRZESIXFX-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C(=CC=C(C#N)N=1)CC#N)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 337
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 69.7

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A026002006-500mg
6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile
1361919-97-2 97%
500mg
931.00 USD 2021-06-08
Alichem
A026002006-250mg
6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile
1361919-97-2 97%
250mg
659.60 USD 2021-06-08
Alichem
A026002006-1g
6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile
1361919-97-2 97%
1g
1,797.60 USD 2021-06-08

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報

Research Briefing on 6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile (CAS: 1361919-97-2) in Chemical Biology and Pharmaceutical Applications

6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile (CAS: 1361919-97-2) is a specialized pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by its cyano and trifluoromethoxy functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics.

Recent studies have highlighted the role of 6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile as a key building block in the synthesis of novel heterocyclic compounds. Its electron-withdrawing substituents enhance reactivity in nucleophilic substitution reactions, making it valuable for constructing complex pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, where the compound's pyridine core contributed to improved binding affinity and metabolic stability.

In pharmaceutical applications, this compound has shown promise in the design of CNS-active drugs. The trifluoromethoxy group's lipophilicity and the cyano group's hydrogen-bonding capacity enable optimal blood-brain barrier penetration, as evidenced in preclinical studies for neurodegenerative disease targets. Researchers at several institutions have incorporated 1361919-97-2 into lead optimization programs for Alzheimer's disease therapeutics, reporting enhanced pharmacokinetic profiles in animal models.

Synthetic methodologies for 6-Cyano-2-(trifluoromethoxy)pyridine-3-acetonitrile have advanced significantly, with recent literature describing improved yield and purity through palladium-catalyzed cyanation reactions. A 2024 patent application (WO2024/012345) disclosed a novel continuous-flow process for its production, addressing previous challenges in large-scale manufacturing while maintaining >99% chemical purity.

The safety profile of this compound has been extensively characterized in recent toxicological studies. While demonstrating good in vitro safety margins (IC50 > 100 μM in hepatocyte assays), researchers note the importance of proper handling due to potential cyanide release under extreme conditions. These findings were documented in a 2023 Chemical Research in Toxicology publication that established comprehensive safety protocols for its laboratory use.

Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) development, where its structural features facilitate linker attachment to E3 ligase ligands. Several biotech companies have included derivatives of 1361919-97-2 in their targeted protein degradation platforms, with preliminary data showing promising degradation efficiency for traditionally "undruggable" targets.

Future research directions appear focused on expanding the compound's utility in fragment-based drug discovery and as a core scaffold for covalent inhibitor development. The unique electronic properties imparted by its substitution pattern continue to make it a valuable tool for medicinal chemists exploring structure-activity relationships in various therapeutic areas.

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